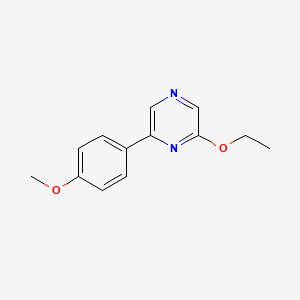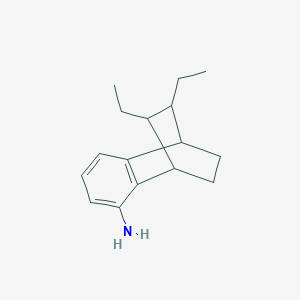![molecular formula C12H15N5 B11877948 N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)
N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine typically involves multicomponent condensation reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazo[1,2-a]pyridine derivatives. Its ability to undergo various chemical reactions also makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C12H15N5/c1-9-2-5-17-10(7-15-11(17)6-9)8-16-12-13-3-4-14-12/h2,5-7H,3-4,8H2,1H3,(H2,13,14,16) |
InChI Key |
CTCIBVMAJNRZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)CNC3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)
![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)







